N'-(2-Ethoxybenzylidene)decanohydrazide
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Overview
Description
N’-(2-Ethoxybenzylidene)decanohydrazide is an organic compound with the molecular formula C19H30N2O2 It is a hydrazone derivative, characterized by the presence of a hydrazide group attached to a benzylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-(2-Ethoxybenzylidene)decanohydrazide can be synthesized through the condensation reaction between 2-ethoxybenzaldehyde and decanohydrazide. The reaction typically involves mixing equimolar amounts of the aldehyde and hydrazide in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then stirred for several hours until the formation of the desired product is complete. The product is usually purified by recrystallization from a suitable solvent .
Industrial Production Methods
While specific industrial production methods for N’-(2-Ethoxybenzylidene)decanohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(2-Ethoxybenzylidene)decanohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The benzylidene moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Oxidized derivatives of the benzylidene moiety.
Reduction: Hydrazine derivatives.
Substitution: Substituted benzylidene derivatives.
Scientific Research Applications
N’-(2-Ethoxybenzylidene)decanohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(2-Ethoxybenzylidene)decanohydrazide involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which may play a role in its biological activities. Additionally, the compound can undergo redox reactions, contributing to its antioxidant properties. The exact molecular pathways and targets involved in its mechanism of action are still under investigation .
Comparison with Similar Compounds
N’-(2-Ethoxybenzylidene)decanohydrazide can be compared with other hydrazone derivatives, such as:
- N’-(2-Hydroxybenzylidene)decanohydrazide
- N’-(2-Methoxybenzylidene)decanohydrazide
- N’-(2-Chlorobenzylidene)decanohydrazide
Uniqueness
N’-(2-Ethoxybenzylidene)decanohydrazide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s solubility in organic solvents and may also affect its interaction with biological targets.
Properties
CAS No. |
303084-30-2 |
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Molecular Formula |
C19H30N2O2 |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
N-[(E)-(2-ethoxyphenyl)methylideneamino]decanamide |
InChI |
InChI=1S/C19H30N2O2/c1-3-5-6-7-8-9-10-15-19(22)21-20-16-17-13-11-12-14-18(17)23-4-2/h11-14,16H,3-10,15H2,1-2H3,(H,21,22)/b20-16+ |
InChI Key |
KQKUWTXUYYDMOF-CAPFRKAQSA-N |
Isomeric SMILES |
CCCCCCCCCC(=O)N/N=C/C1=CC=CC=C1OCC |
Canonical SMILES |
CCCCCCCCCC(=O)NN=CC1=CC=CC=C1OCC |
Origin of Product |
United States |
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